Jnj 26990990

Description

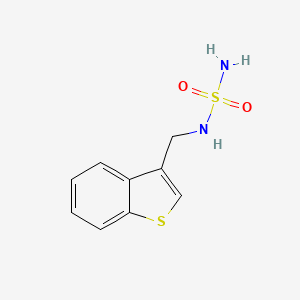

Structure

3D Structure

Properties

IUPAC Name |

3-[(sulfamoylamino)methyl]-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c10-15(12,13)11-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSKBQNOSRREEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470625 | |

| Record name | 3-[(sulfamoylamino)methyl]-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877316-38-6 | |

| Record name | JNJ 26990990 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877316-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JNJ-26990990 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877316386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(sulfamoylamino)methyl]-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-26990990 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFG58Y96EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Pathways for JNJ-26990990

Stable Isotope-Labeled Synthesis

The synthesis of stable isotope-labeled JNJ-26990990 involves a multi-step process to incorporate ¹³C, ¹⁵N, and deuterium atoms. The procedure is outlined as follows:

Preparation of [(¹³C¹⁵N)]Benzo[b]thiophene-3-carbonitrile :

Reduction to [(¹³CD₂¹⁵N)]Benzo[b]thiophen-3-yl-methylamine :

Coupling with Sulfamide :

Table 1: Key Reagents and Isotopic Labels in Stable Isotope Synthesis

| Step | Reagent | Isotopic Labels Introduced | Function |

|---|---|---|---|

| 1 | [(¹³C¹⁵N)]-Copper cyanide | ¹³C, ¹⁵N | Cyanide coupling agent |

| 2 | Lithium aluminum deuteride | ²H (deuterium) | Nitrile-to-amine reduction |

| 3 | Sulfamide | None | Sulfamide group incorporation |

Radioactive Isotope-Labeled Synthesis

For radioactive labeling, the synthesis employs [¹⁴C]-copper cyanide to introduce a carbon-14 radiolabel:

Preparation of [¹⁴C]Benzo[b]thiophene-3-carbonitrile :

- Analogous to the stable isotope method, 3-bromo-benzo[b]thiophene is coupled with [¹⁴C]-copper cyanide, introducing a radioactive label at the nitrile position.

Reductive Amination Pathway :

Structural Characterization and Crystallographic Insights

X-ray crystallography and molecular dynamics simulations have elucidated the binding conformation of JNJ-26990990 to carbonic anhydrase isoforms. Key findings include:

- Zinc-Binding Coordination : The sulfamide group deprotonates upon binding, coordinating with the active-site zinc ion in hCA II. This interaction mirrors the mechanism of sulfonamide inhibitors like acetazolamide.

- Thr200 Interaction : The oxygen atom of the sulfamide moiety forms a hydrogen bond with the hydroxyl group of Thr200, stabilizing the enzyme-inhibitor complex.

Table 2: Crystallographic Parameters for hCA II-JNJ-26990990 Complex

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell dimensions (Å) | a=42.2, b=41.3, c=71.7 |

| Resolution range (Å) | 25.3–1.80 |

| R-work/R-free (%) | 15.7/19.5 |

| B-factor (Ų) | 13.3 (all atoms) |

Molecular modeling studies further reveal that substitution of the sulfamide group with sulfamate or sulfonamide alters binding affinity, underscoring the pharmacophoric importance of the zinc-binding group.

Pharmacological Context and Industrial Considerations

JNJ-26990990’s synthesis is pivotal for preclinical studies, particularly in tracing metabolic pathways. The compound is metabolized to sulfoxide and sulfone derivatives via oxidation with hydrogen peroxide or peracetic acid. Industrial-scale synthesis necessitates stringent safety protocols due to the compound’s hazardous profile, including skin irritation and respiratory toxicity.

Chemical Reactions Analysis

JNJ-26990990 undergoes various chemical reactions, including:

Substitution: The benzothiophene ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions include the S,S-dioxide analog and substituted derivatives of JNJ-26990990 .

Scientific Research Applications

JNJ-26990990 has several scientific research applications:

Mechanism of Action

JNJ-26990990 exerts its effects by inhibiting voltage-gated sodium channels and N-type calcium channels, which play a crucial role in neuronal excitability and neurotransmitter release . The compound also has a weak inhibitory effect on human carbonic anhydrase-II, which helps to minimize the side effects associated with carbonic anhydrase inhibition . The molecular targets and pathways involved include the modulation of ion channels and the inhibition of specific enzymes, leading to its anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Structural and Pharmacological Profiles of JNJ-26990990 and Analogous Anticonvulsants

*CA inhibition data derived from enzymatic assays and crystallographic studies.

Key Findings and Differentiation

- CA Inhibition vs. Efficacy : Despite design intentions to avoid CA inhibition, JNJ-26990990 exhibited potent hCA II inhibition (Ki = 12–250 nM), comparable to zonisamide (Ki = 35 nM) but weaker than topiramate (Ki = 10 nM) . This suggests inherent challenges in decoupling sulfamide-based CA inhibition from antiepileptic activity.

- Spectrum of Activity : JNJ-26990990 outperformed RWJ-37947 in preclinical models, suppressing maximal electroshock (MES), pentylenetetrazol (PTZ), and hippocampal kindling-induced seizures . Its efficacy profile aligns with topiramate but with reduced neurotoxicity in rodent models .

- Metabolic Stability: JNJ-26990990 undergoes CYP450-mediated oxidation to sulfoxide metabolites, similar to zileuton and brexpiprazole .

Advantages and Limitations

- Advantages: Broader anticonvulsant spectrum than early sulfamates (e.g., RWJ-37947) .

- Limitations :

Biological Activity

JNJ-26990990, also known as (benzo[b]thien-3-yl)methyl sulfamide, is a novel anticonvulsant compound developed by Janssen Pharmaceutica. It is part of a broader class of sulfamide derivatives and is structurally related to zonisamide, another antiepileptic drug. The compound was designed to retain the anticonvulsant properties of topiramate while minimizing side effects associated with carbonic anhydrase inhibition, which is a common issue with many anticonvulsants.

- IUPAC Name : N-((Benzo[b]thien-3-yl)methyl)sulfamide

- Molecular Formula : C₉H₁₀N₂O₂S₂

- Molar Mass : 242.31 g/mol

Anticonvulsant Efficacy

JNJ-26990990 has demonstrated broad-spectrum anticonvulsant activity in various preclinical models. Its efficacy has been assessed through multiple seizure models, including audiogenic, electrically-induced, and chemically-induced seizures in rodents. The compound has shown a significant ability to elevate seizure thresholds and limit seizure spread, making it a promising candidate for treating different forms of epilepsy, including refractory epilepsy.

Table 1: Summary of Anticonvulsant Activity in Rodent Models

| Model Type | Dose (mg/kg) | Response Rate (%) | ED50 (mg/kg) |

|---|---|---|---|

| Audiogenic Seizures | 300 | 100 | 123 |

| Electrically-Induced | 300 | 100 | 123 |

| Chemically-Induced | Varies | Varies | Varies |

The mechanism underlying the anticonvulsant activity of JNJ-26990990 involves the inhibition of voltage-gated sodium channels and N-type calcium channels. Additionally, it acts as a potassium channel opener. This multifaceted action profile contributes to its enhanced efficacy compared to traditional antiepileptics like topiramate.

Carbonic Anhydrase Inhibition

Recent studies have indicated that JNJ-26990990 and its S,S-dioxide analog significantly inhibit multiple human carbonic anhydrase isoforms (hCA I, II, VII, IX, XII, XIV). This inhibition is critical as carbonic anhydrases play essential roles in various physiological processes. The binding affinity and structural interactions have been characterized using X-ray crystallography, revealing similarities with zonisamide's inhibitory pattern on these enzymes .

Table 2: Inhibition Profile of JNJ-26990990 on Human Carbonic Anhydrases

| Isoform | Inhibition (%) at 10 µM |

|---|---|

| hCA I | Significant |

| hCA II | Significant |

| hCA VII | Moderate |

| hCA IX | Significant |

| hCA XII | Moderate |

| hCA XIV | Significant |

Clinical Development

JNJ-26990990 entered Phase II clinical trials in October 2007. Its development aims to establish its safety and efficacy in human subjects suffering from epilepsy and potentially other conditions such as inflammatory pain and depression .

Case Studies

In clinical settings, early case studies have reported positive outcomes in patients with refractory epilepsy who were administered JNJ-26990990 as part of their treatment regimen. These studies highlighted improvements in seizure control without the adverse effects commonly associated with carbonic anhydrase inhibitors.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of JNJ-26990990 as an anticonvulsant, and how does its sulfamide group influence activity?

- Methodological Answer : To investigate its mechanism, focus on its structural similarity to zonisamide, a sulfonamide anticonvulsant. Use in vitro enzyme inhibition assays targeting carbonic anhydrase (CA) isoforms (e.g., hCA I, II, VII, IX, XII, XIV) . Compare inhibition constants (Ki) between JNJ-26990990 and zonisamide to identify shared or divergent pathways. Molecular docking or X-ray crystallography (as in ) can elucidate binding interactions. Preclinical seizure models (e.g., audiogenic or chemically induced seizures in rodents) should validate efficacy .

Q. How should researchers design experiments to assess JNJ-26990990’s selectivity for specific CA isoforms?

- Methodological Answer : Employ recombinant CA isoforms in fluorescence-based or stopped-flow CO₂ hydration assays. Include positive controls (e.g., acetazolamide) and negative controls (CA isoforms not targeted). Use dose-response curves to calculate IC₅₀ values and selectivity ratios. Ensure statistical rigor by repeating experiments in triplicate and applying ANOVA for cross-isoform comparisons .

Q. What preclinical models are most appropriate for evaluating JNJ-26990990’s anticonvulsant efficacy?

- Methodological Answer : Use rodent models reflecting diverse seizure etiologies:

- Electrically induced : Maximal electroshock (MES) or 6-Hz psychomotor tests.

- Chemically induced : Pentylenetetrazol (PTZ) or kainic acid models.

- Genetic models : Audiogenic seizure-prone strains.

Measure latency to seizure onset, duration, and mortality rates. Ensure ethical compliance with NIH guidelines for animal studies (e.g., sample size justification, humane endpoints) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in JNJ-26990990’s reported CA inhibition profile?

- Methodological Answer : Initial studies claimed JNJ-26990990 lacked CA inhibition, but crystallography later revealed binding to CA isoforms similar to zonisamide . To address contradictions:

Re-analyze raw data from earlier studies for methodological biases (e.g., assay conditions, enzyme purity).

Compare crystal structures of JNJ-26990990-CA complexes with zonisamide-bound structures to identify conserved binding motifs.

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, confirming or refuting inhibitory activity .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of JNJ-26990990 in heterogenous seizure models?

- Methodological Answer : Apply mixed-effects models to account for variability across models (e.g., genetic vs. induced seizures). Use non-linear regression for dose-response curves (e.g., log[inhibitor] vs. normalized response). For longitudinal data, consider survival analysis (Kaplan-Meier curves with log-rank tests). Report uncertainties (e.g., confidence intervals) and effect sizes .

Q. How can researchers optimize JNJ-26990990’s pharmacokinetic (PK) properties for clinical translation?

- Methodological Answer :

Conduct in vitro ADME assays: Microsomal stability, plasma protein binding, and CYP450 inhibition.

Use PK/PD modeling to correlate plasma concentrations with efficacy in preclinical models.

Modify the sulfamide group or benzo[b]thienyl moiety to enhance blood-brain barrier permeability (e.g., prodrug strategies) .

Q. What ethical and methodological considerations are critical when designing Phase I clinical trials for JNJ-26990990?

- Methodological Answer :

- Ethics : Obtain IRB approval; ensure informed consent documents detail risks (e.g., sulfamide-related hypersensitivity).

- Design : Use a double-blind, placebo-controlled crossover design. Stratify participants by CYP2C19 metabolizer status (relevant for sulfamide drugs).

- Endpoints : Monitor plasma levels, EEG changes, and adverse events (AEs). Predefine stopping rules for severe AEs .

Data Analysis & Interpretation

Q. How should researchers reconcile discrepancies between in vitro CA inhibition data and in vivo anticonvulsant efficacy?

- Methodological Answer :

Assess off-target effects via kinome-wide profiling or transcriptomics.

Evaluate brain penetration using LC-MS to measure JNJ-26990990 levels in cerebrospinal fluid (CSF).

Use systems pharmacology models to integrate in vitro Ki values with in vivo PK data, predicting tissue-specific effects .

Q. What strategies validate JNJ-26990990’s broad-spectrum activity across seizure types?

- Methodological Answer : Conduct meta-analyses of preclinical studies, calculating pooled effect sizes (e.g., Hedge’s g) for each seizure model. Use sensitivity analyses to control for study quality (e.g., randomization, blinding). Cross-validate findings with human ex vivo brain slice models of epilepsy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.